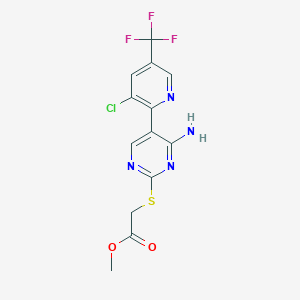

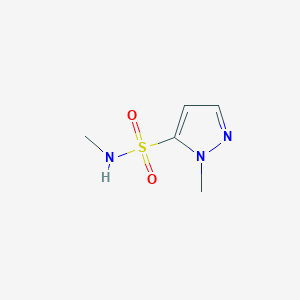

Fluxapyroxad-N-desmethyl

Descripción general

Descripción

Fluxapyroxad-N-desmethyl is a derivative of fluxapyroxad , a broad-spectrum pyrazole-carboxamide fungicide. It finds application in controlling gray mold caused by the fungus Botrytis cinerea in various crops. The fungicide inhibits the succinate dehydrogenase (SQR) enzyme, thereby stunting fungal growth and preventing wilts and other fungal infections .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Application in Botrytis Cinerea Control

- Scientific Field : Plant Pathology

- Summary of the Application : Fluxapyroxad is a succinate dehydrogenase inhibitor (SDHI) fungicide used to control gray mold caused by Botrytis cinerea in various crops . It has been used for several years in China .

- Methods of Application : The fungicide is applied to fields where it inhibits the succinate dehydrogenase complex (Sdh, complex II) of the respiratory chain in the fungus, disrupting cellular respiration .

- Results or Outcomes : Six fluxapyroxad-resistant isolates were identified from 96 isolates of B. cinerea collected in fields. These resistant isolates exhibited defects in mycelial growth, conidiation, sclerotium formation, stress tolerance, and virulence .

Application in Zebrafish Embryos

- Scientific Field : Aquatic Toxicology

- Summary of the Application : Fluxapyroxad has been studied for its potential toxicity to aquatic organisms, specifically zebrafish embryos .

- Methods of Application : Zebrafish embryos were exposed to 1, 2, and 4 μM FLU for 3 days .

- Results or Outcomes : The embryonic zebrafish showed developmental cardiac defects, including heart malformation, pericardial edema, and heart rate reduction . Cardiac-specific transcription factors exhibited dysregulated expression patterns after FLU treatment .

Application in Commercial Crop Protection

- Scientific Field : Agricultural Science

- Summary of the Application : Fluxapyroxad is a broad-spectrum pyrazole-carboxamide fungicide used on a large variety of commercial crops . It stunts fungus growth by inhibiting the succinate dehydrogenase (SQR) enzyme .

- Methods of Application : The fungicide is applied to fields where it inhibits the succinate dehydrogenase complex (Sdh, complex II) of the respiratory chain in the fungus, disrupting cellular respiration .

- Results or Outcomes : Application of fluxapyroxad helps prevent many wilts and other fungal infections from taking hold . However, there are concerns about keeping fluxapyroxad out of the groundwater, especially when combined with pyraclostrobin .

Application in Winter Wheat Protection

- Scientific Field : Plant Pathology

- Summary of the Application : Fluxapyroxad has strong efficacy against the key foliar diseases of winter wheat in the UK: Septoria leaf blotch, yellow stripe rust, and brown rust .

- Methods of Application : The fungicide is applied to fields where it inhibits the succinate dehydrogenase complex (Sdh, complex II) of the respiratory chain in the fungus, disrupting cellular respiration .

- Results or Outcomes : The application of Fluxapyroxad has shown to be effective in controlling these diseases .

Application in Peanut Crops

- Scientific Field : Agricultural Science

- Summary of the Application : Fluxapyroxad and its metabolites have been studied for their residual fate in peanut crops across China .

- Methods of Application : The commercial formulation of fluxapyroxad was applied at a dosage of 100.2 g of the active ingredient per ha (g a. i./ha) for the peanut crops . The application frequency and interval of pesticides were 2 and 7 d, respectively, according to the good agricultural practices (GAPs) recommendations .

- Results or Outcomes : The occurrence, pharmacokinetic degradation and terminal magnitudes of fluxapyroxad were reflected in the original deposition of 8.41–38.15 mg/kg, half–lives of 2.5–8.6 d and final concentrations of 0.004–37.38 mg/kg in peanut straw .

Application in Fungicide for Grains, Row Crops, Vegetable Crops, and Fruit Trees

- Scientific Field : Agricultural Science

- Summary of the Application : Fluxapyroxad is commonly used as a fungicide for grains, row crops, vegetable crops, and fruit trees (pome and prunus) .

- Methods of Application : The fungicide is applied to fields where it inhibits the succinate dehydrogenase complex (Sdh, complex II) of the respiratory chain in the fungus, disrupting cellular respiration .

- Results or Outcomes : Application of fluxapyroxad helps prevent many wilts and other fungal infections from taking hold .

Safety And Hazards

Fluxapyroxad-N-desmethyl’s safety profile is closely related to that of fluxapyroxad. As with any systemic pesticide, there are concerns about groundwater contamination, especially when combined with other chemicals. Additionally, monitoring and management of resistance in B. cinerea should be carried out .

Propiedades

IUPAC Name |

5-(difluoromethyl)-N-[2-(3,4,5-trifluorophenyl)phenyl]-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F5N3O/c18-11-5-8(6-12(19)14(11)20)9-3-1-2-4-13(9)24-17(26)10-7-23-25-15(10)16(21)22/h1-7,16H,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGSBKQBCWBROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)NC(=O)C3=C(NN=C3)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluxapyroxad-N-desmethyl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide](/img/structure/B1436311.png)

![(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine](/img/structure/B1436312.png)

![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1436317.png)

![2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B1436320.png)